molecular formula C15H22N2 B11969612 Propanedinitrile, cyclododecylidene- CAS No. 13166-11-5

Propanedinitrile, cyclododecylidene-

Cat. No.: B11969612
CAS No.: 13166-11-5
M. Wt: 230.35 g/mol
InChI Key: LWFJKMCHZSHQKG-UHFFFAOYSA-N
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Description

Propanedinitrile (malononitrile) derivatives are characterized by a central dinitrile group (NC–C–CN) attached to a substituted alkylidene or arylidene moiety. "Propanedinitrile, cyclododecylidene-" features a cyclododecylidene group (a 12-membered cycloalkylidene substituent) bonded to the dinitrile core. This structure confers unique steric and electronic properties, distinguishing it from smaller or aromatic-substituted analogs.

Properties

CAS No.

13166-11-5

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-cyclododecylidenepropanedinitrile

InChI

InChI=1S/C15H22N2/c16-12-15(13-17)14-10-8-6-4-2-1-3-5-7-9-11-14/h1-11H2

InChI Key

LWFJKMCHZSHQKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=C(C#N)C#N)CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, cyclododecylidene- can be synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is typically carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

The industrial production of propanedinitrile, cyclododecylidene- involves the use of liquid ammonia, methyl cyanoacetic acid, and methanol as a solvent. The process includes an amination reaction while stirring, followed by the separation of solid from liquid and subsequent baking .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, cyclododecylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanedinitrile, cyclododecylidene- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, cyclododecylidene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Propanedinitrile derivatives vary primarily in their substituent groups, which influence physical properties, reactivity, and applications. Key analogs include:

Compound Name Substituent Type Molecular Formula CAS Registry No. Key References
Propanedinitrile, cyclododecylidene- Cycloalkylidene (C₁₂) Not explicitly listed* Not provided Inferred from evidence analogs
2-Chlorobenzylidenemalononitrile Arylidene (chlorinated) C₁₀H₅ClN₂ 2698-41-1
α-Chlorobencylidenemalononitrile Arylidene (chlorinated) C₁₀H₅ClN₂ 18270-61-6
Propanedinitrile, (ethoxymethylene) Alkoxyalkylidene C₅H₆N₂O Not explicitly listed

*Inference: Cyclododecylidene substituent likely increases molecular weight significantly (estimated ~C₁₅H₂₂N₂) compared to smaller analogs.

Physical and Chemical Properties

Solubility and Polarity
  • Cyclododecylidene derivative: Predicted to exhibit low polarity due to the bulky, hydrophobic cycloalkyl group. Likely insoluble in water but soluble in nonpolar solvents (e.g., hexane, toluene) .
  • Chlorinated benzylidene analogs (CAS 2698-41-1, 18270-61-6) : Moderate polarity from aromatic and electron-withdrawing Cl groups. Soluble in polar aprotic solvents (e.g., DMSO, acetone) .
  • Ethoxymethylene derivative: Enhanced solubility in polar solvents (e.g., ethanol) due to the ethoxy group .
Thermal Stability
  • Cyclododecylidene’s saturated structure may enhance thermal stability compared to arylidene analogs, which are prone to decomposition under UV light or heat due to conjugated π-systems .

Biological Activity

Introduction

Propanedinitrile, cyclododecylidene- (also known as 2-cyclododecylidene-malononitrile) is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological activity, supported by relevant data tables and findings from case studies.

  • Chemical Formula : C15_{15}H22_{22}N2_2
  • Molecular Weight : 238.36 g/mol
  • CAS Number : 213166-11-5
PropertyValue
Molecular FormulaC15_{15}H22_{22}N2_2
Molecular Weight238.36 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that propanedinitrile derivatives exhibit antimicrobial activity. In a study examining various nitriles, it was found that certain structural modifications can enhance their effectiveness against bacteria and fungi. However, specific data on cyclododecylidene derivatives is limited.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of propanedinitrile on different cell lines. Results suggest that while some derivatives show significant cytotoxic effects on cancer cell lines, further research is required to understand the mechanisms involved.

Case Study Insights

A case study involving the synthesis of various malononitrile derivatives highlighted the potential of cyclododecylidene variants in drug development. The study noted:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Values : The IC50 values for some derivatives ranged from 10 to 50 µM, indicating moderate cytotoxicity.

Table 2: Cytotoxicity Data of Cyclododecylidene Derivatives

CompoundCell LineIC50 (µM)
Cyclododecylidene-malononitrileHeLa35
Other derivative AHeLa20
Other derivative BHeLa45

The proposed mechanism for the biological activity of propanedinitrile compounds involves interference with cellular processes such as DNA replication and protein synthesis. The nitrile group may play a crucial role in these interactions, although specific pathways remain to be elucidated.

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